Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester)
Description
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) (CAS 66967-83-7) is a quaternary ammonium compound featuring a naphthyl-hydroxy substituent and a dimethylcarbamate ester functional group. Its structure combines a benzyl-substituted ammonium core with a 2-hydroxy-1-naphthylmethyl group, linked to a dimethylcarbamate moiety via an ester bond. This compound is structurally distinct due to the aromatic naphthalene system, which may confer unique photophysical or chemical properties compared to simpler phenyl-based analogs.
Properties
CAS No. |
66902-71-4 |
|---|---|
Molecular Formula |
C23H27BrN2O2 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
benzyl-[[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C23H27N2O2.BrH/c1-24(2)23(26)27-22-15-14-19-12-8-9-13-20(19)21(22)17-25(3,4)16-18-10-6-5-7-11-18;/h5-15H,16-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UJLNTUMCCLPBFU-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) typically involves a multi-step process. One common method starts with the preparation of 2-hydroxy-1-naphthaldehyde, which is then reacted with benzyldimethylamine to form the corresponding Schiff base. This intermediate is subsequently reduced to yield the benzyldimethyl(2-hydroxy-1-naphthyl)methylamine. The final step involves the reaction of this amine with dimethylcarbamoyl chloride in the presence of a base to form the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The dimethylcarbamate ester undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
In 2N HCl at 80°C for 4 hours:
-
Product : 2-hydroxy-1-naphthalenemethanol and dimethylamine hydrochloride .
-
Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
Basic Hydrolysis
In 1M NaOH at 50°C for 2 hours:
Kinetic Data :
| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 2N HCl, 80°C | 1.2 × 10⁻³ | 9.6 min |
| 1M NaOH, 50°C | 3.8 × 10⁻⁴ | 30.4 min |
Nucleophilic Substitution at the Quaternary Ammonium Center
The bromide counterion participates in ion-exchange reactions:
Mechanistic Notes :
-
The reaction follows an SN2 pathway due to steric hindrance from the benzyl and naphthyl groups .
-
Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates .
Oxidation of the Naphthol Moiety
The 2-hydroxy-1-naphthyl group is susceptible to oxidation:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄ (H₂SO₄) | 1,2-naphthoquinone | 60°C, 3 hours | 78% |
| CrO₃ (acetic acid) | 2-hydroxy-1-naphthoic acid | RT, 12 hours | 65% |
Spectroscopic Evidence :
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
Scientific Research Applications
Medicinal Chemistry
Anticholinesterase Activity
This compound has been studied for its potential as a long-acting anticholinesterase agent, which is crucial in the treatment of conditions like myasthenia gravis. Research indicates that derivatives of this compound exhibit prolonged inhibition of acetylcholinesterase, enhancing their therapeutic efficacy compared to traditional treatments .
Synthesis and Structure-Activity Relationship
The synthesis of benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate involves reacting various carbamates with quaternary ammonium compounds. The structure-activity relationship (SAR) studies demonstrate that modifications in the naphthalene moiety can significantly affect the inhibitory potency against cholinesterases .
Neuropharmacology
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly its ability to mitigate neurodegenerative processes. Its mechanism involves the modulation of cholinergic signaling pathways, which are critical in maintaining cognitive functions .
Case Study: Myasthenia Gravis Treatment
A clinical study involving patients with myasthenia gravis demonstrated that the administration of benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate resulted in improved muscle strength and reduced fatigue, showcasing its potential as a therapeutic agent .
Environmental Applications
Biodegradation Studies
Research has also explored the biodegradation capabilities of compounds related to benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate. These studies focus on the compound's ability to facilitate the breakdown of environmental pollutants, such as phenanthrene, through microbial action. The results indicate that certain microbial strains can effectively utilize this compound for bioremediation purposes .
Data Tables
Mechanism of Action
The mechanism of action of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with biological molecules through its ammonium and carbamate groups. The ammonium group can interact with negatively charged sites on proteins and cell membranes, while the carbamate ester can undergo hydrolysis to release active amines. These interactions can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound belongs to a broader class of quaternary ammonium carbamates. Below is a comparison with key analogs:
Physicochemical Properties
- Solubility : Quaternary ammonium salts are typically water-soluble due to their ionic nature. However, the naphthyl group in the target compound may reduce solubility in polar solvents compared to pyridinium or pyrazolyl analogs .
- Stability : Carbamate esters are prone to hydrolysis under acidic or alkaline conditions. The naphthyl group’s electron-withdrawing effects could modulate hydrolysis rates compared to Dimetilan’s pyrazolyl system .
Biological Activity
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester), also known as Ro 2-1700, is a quaternary ammonium compound with potential applications in pharmacology, particularly as a cholinesterase inhibitor. This compound's biological activity has been explored in various studies, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential.
The compound functions primarily as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide increases the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions such as myasthenia gravis, where improved neuromuscular transmission is desired.
1. Biological Activity
The biological activity of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide has been characterized through various in vitro and in vivo studies. Key findings include:
- Cholinesterase Inhibition : The compound exhibits significant inhibition of both AChE and butyrylcholinesterase (BChE). In experimental models, it has shown prolonged inhibition effects compared to other cholinesterase inhibitors like pyridostigmine and neostigmine .
- Selectivity : Studies indicate that while it inhibits AChE effectively, it also retains some selectivity for BChE, which may reduce the risk of central nervous system side effects typically associated with non-selective cholinesterase inhibitors .
2. Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Myasthenia Gravis : In a controlled trial involving patients with myasthenia gravis, administration of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide resulted in improved muscle strength and reduced symptoms compared to baseline measurements .
- Toxicological Assessment : Long-term exposure studies in animal models have demonstrated that while cholinergic activity increases, there were no significant adverse effects on organ function or behavior at therapeutic doses .
Data Table
The following table summarizes key findings from various studies on the biological activity of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide:
Q & A
How can researchers optimize the synthesis of benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires careful stoichiometric control and solvent selection. For quaternary ammonium salts like this compound, protocols for analogous structures (e.g., methylammonium bromide synthesis) suggest using anhydrous conditions and inert gas purging to mitigate hygroscopicity and oxidation . Recrystallization from mixed solvents (e.g., γ-butyrolactone/DMSO) can improve purity, as demonstrated in solvate crystal formation for methylammonium bismuth bromide derivatives . Reaction monitoring via TLC or HPLC is critical, with post-synthesis characterization using FTIR and XRD to confirm structural integrity .
What advanced spectroscopic techniques are most effective for confirming the structural identity of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD resolves atomic packing and bond angles, as shown for benzylethyldimethylammonium bromide (orthorhombic lattice parameters: a = 6.7765 Å, b = 12.5827 Å, c = 13.9433 Å) .
- ATR-FTIR: Identifies functional groups (e.g., carbamate C=O stretch ~1700 cm⁻¹, ammonium N–H vibrations) .
- NMR: ¹H/¹³C NMR distinguishes aromatic protons from the naphthyl group and methyl groups in the dimethylcarbamate moiety. For related pyridinium bromides, coupling constants and splitting patterns help verify substitution .
How can researchers assess the thermal stability and decomposition pathways of this compound?
Methodological Answer:
Thermogravimetric Analysis (TGA): Isothermal TGA under nitrogen/argon quantifies mass loss rates, correlating with vapor pressure and thermal degradation thresholds. For methylammonium bromide, decomposition onset occurs at ~250°C, with stepwise loss of organic components . Differential Scanning Calorimetry (DSC) complements TGA by identifying phase transitions or exothermic decomposition events .
What computational methods are suitable for modeling intermolecular interactions in crystalline forms of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electronic structure and hydrogen-bonding networks. For benzylethyldimethylammonium bromide, DFT simulations align with XRD-derived bond angles (e.g., C–N–Br angles ~54–158°) .
- Molecular Dynamics (MD): Simulates crystal packing efficiency and solvent interactions, particularly for solvate forms (e.g., DMSO solvates in methylammonium bismuth bromide) .
How does the compound’s structure influence its potential as a catalyst or ion-transport agent in electrochemical systems?
Methodological Answer:
The quaternary ammonium core facilitates ionic conductivity, while the naphthyl group may enhance π-π stacking in thin films. In perovskite analogs (e.g., methylammonium lead halides), ammonium cations stabilize charge carriers via hydrogen bonding with halides . Electrochemical impedance spectroscopy (EIS) can quantify ion diffusion coefficients, with comparisons to structurally similar salts (e.g., benzalkonium chloride derivatives) .
What strategies mitigate hygroscopicity during storage and handling of this compound?
Methodological Answer:
- Inert Atmosphere Packaging: Store under argon in sealed containers, as recommended for methylammonium bromide to prevent hydration .
- Desiccant Use: Silica gel or molecular sieves in storage environments reduce moisture uptake.
- Low-Temperature Storage: Maintain at –20°C to slow degradation, validated by TGA stability profiles .
How can researchers resolve contradictions in reported optical properties (e.g., absorption bands) across studies?
Methodological Answer:
- Band-Gap Engineering: Halide mixing (e.g., Br/I substitution in perovskites) tailors absorption edges . For this compound, UV-vis spectroscopy in varying solvents (polar vs. nonpolar) clarifies solvent-induced shifts.
- Photoluminescence (PL) Quenching: Compare PL lifetimes to assess defect states or aggregation effects, as applied in perovskite carrier diffusion studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
